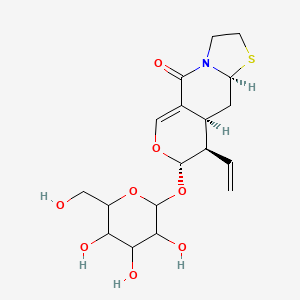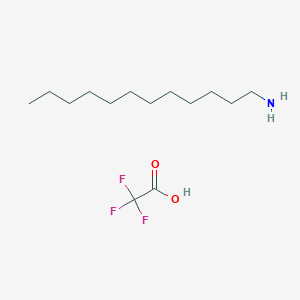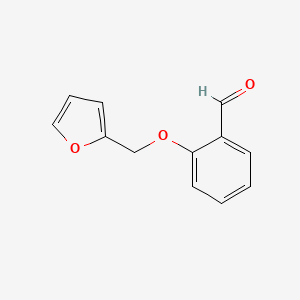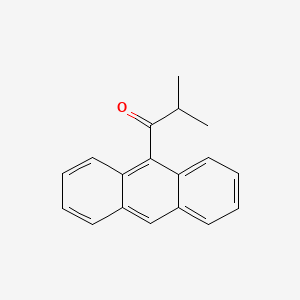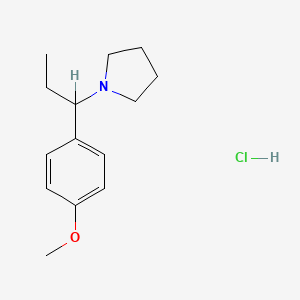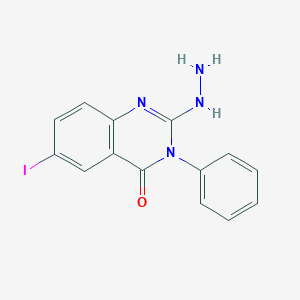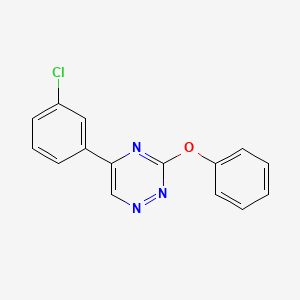
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- typically involves the reaction of cyanuric chloride with m-chlorophenylamine and phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired substituents. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries.
化学反应分析
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions are facilitated by the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazines with different functional groups.
科学研究应用
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Industry: In the industrial sector, as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is used in the production of polymers and resins. Its unique chemical properties make it suitable for enhancing the performance of materials used in coatings, adhesives, and other applications.
作用机制
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that trigger programmed cell death.
相似化合物的比较
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- can be compared with other similar compounds in the triazine family, such as:
as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-: This compound has a benzyloxy group instead of a phenoxy group, which may result in different chemical and biological properties.
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: The presence of an isopropoxy group in place of the phenoxy group can affect the compound’s reactivity and applications.
The uniqueness of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
74417-11-1 |
|---|---|
分子式 |
C15H10ClN3O |
分子量 |
283.71 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-3-phenoxy-1,2,4-triazine |
InChI |
InChI=1S/C15H10ClN3O/c16-12-6-4-5-11(9-12)14-10-17-19-15(18-14)20-13-7-2-1-3-8-13/h1-10H |
InChI 键 |
KNTIYTJJGBYJHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC(=CN=N2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

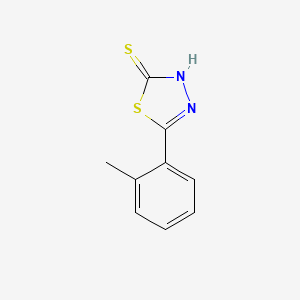
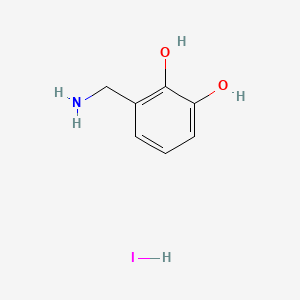
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

